1-Pyrenecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-pyrenecarboxylic acid and its derivatives involves various chemical pathways. For instance, a practical, large-scale synthesis of pyrene-2-carboxylic acid, a related compound, demonstrates the versatility of pyrene carboxylic acids as intermediates for introducing pyrenyl units into organic molecules through a robust and efficient process (Casas-Solvas et al., 2014). Additionally, the synthesis of 1-functionalized pyrenes from 1-lithiopyrene shows the conversion of 1-bromopyrene to various pyrene-1 derivatives, highlighting the compound's flexibility in chemical synthesis (Kovalev et al., 2014).
Molecular Structure Analysis
The molecular structure of 1PCA has been characterized using various spectroscopic techniques. A detailed experimental and theoretical analysis using FTIR, FT-Raman, NMR, and UV-Vis spectroscopy alongside DFT calculations provides insights into its molecular geometry, vibrational modes, and electronic transitions (Karabacak et al., 2013).
Chemical Reactions and Properties
1PCA participates in a range of chemical reactions, demonstrating its reactivity and the impact of its structure on its chemical behavior. For example, the protonation of excited state pyrene-1-carboxylate by phosphate and organic acids in aqueous solution reveals the compound's interaction with proton donors, influencing its fluorescent properties (Zelent et al., 2006).
Physical Properties Analysis
The physical properties of 1PCA, such as its solubility, absorption, and fluorescence spectra, have been studied in different environments. Amphiphilic pyrenecarboxylic acids have been synthesized to explore their solubility in vesicle membranes and their role as sensitizers for electron transport reactions, highlighting the compound's photophysical properties and potential applications (Sasaki et al., 2009).
Scientific Research Applications
Application 1: Circularly Polarized Luminescence (CPL) Induced by an External Magnetic Field
- Summary of the Application : This research focuses on the generation of Circularly Polarized Luminescence (CPL) induced by an external magnetic field. The study introduces the concept of Magnetic CPL (MCPL), where achiral and racemic luminophores can exhibit MCPL upon the application of an external magnetic field .
- Methods of Application or Experimental Procedures : The study involves the use of 1-pyrenecarboxylic acid luminophores, which possess an electron acceptor carboxylic acid group. The MCPL properties of these luminophores were studied in CHCl3 at 1.6 T .
- Results or Outcomes : The study found that such MCPL systems are beneficial for developing versatile CPL systems from various luminophores, which could prospectively cover a wide range of UV–visible–near-infrared regions .
Application 2: Thermally Activated Delayed Photoluminescence from Pyrenyl-Functionalized CdSe Quantum Dots
- Summary of the Application : This research demonstrates that 1-pyrenecarboxylic acid-functionalized CdSe quantum dots undergo thermally activated delayed photoluminescence .
- Methods of Application or Experimental Procedures : The study involves the use of 1-pyrenecarboxylic acid-functionalized CdSe quantum dots. The photoluminescence properties are systematically and predictably tuned through variation of the quantum dot-molecule energy gap, temperature, and the triplet-excited-state lifetime of the molecular adsorbate .
- Results or Outcomes : The study found that this phenomenon results from a near quantitative triplet–triplet energy transfer from the nanocrystals to 1-pyrenecarboxylic acid, producing a molecular triplet-state-reservoir that thermally repopulates the photoluminescent state of CdSe through endothermic reverse triplet–triplet energy transfer .
Application 3: Sensitizer for Electron Transport
- Summary of the Application : 1-Pyrenecarboxylic acid can be used as a sensitizer that facilitates the electron transport from one medium to another .
- Methods of Application or Experimental Procedures : This involves the use of 1-Pyrenecarboxylic acid in the surface modification of graphene and carbon nanotubes (CNTs) .
- Results or Outcomes : The modified graphene and CNTs can further be used for a variety of electronic applications .
Application 4: Detection of Nitro-Containing Explosives
- Summary of the Application : Monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid were characterized for the first time by NMR spectroscopy and elemental analysis . A selective sensory response of the esters to nitro-containing explosives in an aqueous medium was revealed .
- Methods of Application or Experimental Procedures : The study involves the synthesis and photophysical studies of monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid .
- Results or Outcomes : The maximum value of the Stern—Volmer fluorescence quenching constant for 2,4,6-trinitrotoluene was found to be 1.13•10 4 L mol −1 .
Application 5: Surface Modification of Graphene and Carbon Nanotubes
- Summary of the Application : 1-Pyrenecarboxylic acid can be used in the surface modification of graphene and carbon nanotubes (CNTs) .
- Methods of Application or Experimental Procedures : This involves the use of 1-Pyrenecarboxylic acid as a sensitizer that facilitates the electron transport from one medium to another .
- Results or Outcomes : The modified graphene and CNTs can further be used for a variety of electronic applications .
Application 6: Detection of Nitro-Containing Explosives
- Summary of the Application : Monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid were characterized for the first time by NMR spectroscopy and elemental analysis . A selective sensory response of the esters to nitro-containing explosives in an aqueous medium was revealed .
- Methods of Application or Experimental Procedures : The study involves the synthesis and photophysical studies of monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid .
- Results or Outcomes : The maximum value of the Stern—Volmer fluorescence quenching constant for 2,4,6-trinitrotoluene was found to be 1.13•10 4 L mol −1 .
properties
IUPAC Name |
pyrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVWRHTUCNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941453 | |
Record name | Pyrene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenecarboxylic acid | |
CAS RN |
19694-02-1 | |
Record name | 1-Pyrenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.